(4-(2-Nitrophenoxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFSQPXQXYCXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656931 | |

| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-62-3 | |

| Record name | B-[4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

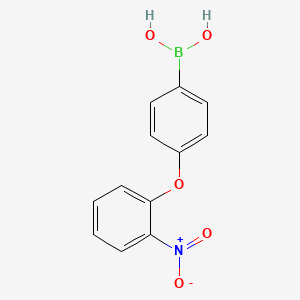

(4-(2-Nitrophenoxy)phenyl)boronic acid chemical structure

An In-Depth Technical Guide to (4-(2-Nitrophenoxy)phenyl)boronic acid: A Versatile Building Block in Modern Organic Synthesis

Introduction

This compound is a bifunctional organic compound that has emerged as a valuable reagent and building block for the scientific research community, particularly in the fields of medicinal chemistry and materials science. As an arylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The molecule's distinct architecture, featuring a boronic acid group for covalent coupling, a diaryl ether linkage providing conformational flexibility, and a strategically placed nitro group offering a site for further chemical elaboration, makes it a highly versatile synthetic intermediate.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural and physicochemical properties, outline a representative synthetic approach, discuss critical safety and handling protocols, and explore its applications with a focus on the mechanistic underpinnings of its reactivity.

Part 1: Physicochemical Properties & Structural Analysis

The utility of any chemical reagent is fundamentally dictated by its physical properties and molecular structure. This compound is a solid at room temperature, and its key properties are summarized below.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 957062-62-3 | [3][4] |

| Molecular Formula | C₁₂H₁₀BNO₅ | [3] |

| Molecular Weight | 259.02 g/mol | [3][4] |

| Boiling Point | 435.8 ± 55.0 °C (Predicted) | [3] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage | 2-8°C, Sealed in a dry environment | [4][5] |

Molecular Structure and Reactivity Insights

The structure of this compound is central to its function.

Caption: Chemical Structure of this compound.

-

Boronic Acid Moiety (-B(OH)₂): This functional group is a Lewis acid, capable of accepting an electron pair.[1] This electrophilicity is key to the transmetalation step in Suzuki-Miyaura couplings.[2] In aqueous solutions, it exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form, a transformation that is crucial for its reactivity and is influenced by pH.[1][6]

-

Diaryl Ether Linkage (-O-): This ether bond connects the two phenyl rings, providing a specific three-dimensional orientation and a degree of rotational freedom. This linkage is generally stable to a wide range of reaction conditions.

-

Ortho-Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Its presence on the second phenyl ring significantly influences the electronic properties of that ring. More importantly, it serves as a synthetic handle. The nitro group can be readily reduced to an amine (-NH₂), which can then be used for a plethora of subsequent chemical transformations, such as amide bond formation, diazotization, or N-arylation, thereby expanding the synthetic diversity of its products.

Spectroscopic Characterization Profile

While specific spectra for this exact compound require experimental acquisition, the expected spectroscopic signatures can be predicted based on its functional groups and established principles.[7]

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the two different phenyl rings. The coupling patterns (doublets, triplets, etc.) would be complex due to the substitution pattern.

-

¹³C NMR: The carbon NMR would show multiple signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups (boron, oxygen, nitro). The carbon atom directly bonded to boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[8]

-

¹¹B NMR: Boron-11 NMR is a highly diagnostic technique for boronic acids. A signal in the range of δ 28-34 ppm is characteristic of a trigonal arylboronic acid.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected vibrations include a strong, broad O-H stretch (~3200-3500 cm⁻¹) for the boronic acid hydroxyls, B-O stretching (~1350 cm⁻¹), C-O stretching for the ether linkage (~1220-1250 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).[7][9]

Part 2: Synthesis and Safe Handling

Representative Synthetic Workflow

A plausible and efficient route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the activation of an aryl halide by the boronic acid moiety (protected as an ester) to facilitate substitution by a phenoxide.

Caption: A representative two-step workflow for synthesizing the title compound.

Causality Behind Experimental Choices:

-

Why a Pinacol Ester? The boronic acid is temporarily protected as a pinacol ester. This is a critical choice because free boronic acids can undergo side reactions under basic conditions. The pinacol ester is robust, stable to chromatography, and easily deprotected in the final step.

-

Why SNAr? The electron-withdrawing nature of the boronic ester group on the phenyl ring activates the para-position towards nucleophilic attack, making the displacement of the bromide by the 2-nitrophenoxide feasible.

-

Why a Base? A base like potassium carbonate (K₂CO₃) is required to deprotonate the 2-nitrophenol, forming the more nucleophilic phenoxide anion which is the active species in the substitution reaction.

Safety and Handling: A Self-Validating System

Working with this compound requires adherence to strict safety protocols. The information is synthesized from safety data sheets of structurally related arylboronic acids and nitroaromatic compounds.[5][10]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[5][11] Ensure a safety shower and eyewash station are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly.[5]

-

Eye Protection: Use chemical safety goggles or a face shield.[5]

-

Respiratory Protection: For handling larger quantities or when dust generation is unavoidable, use an appropriate particulate respirator (e.g., N95 or P100).[5]

-

Lab Coat: A standard laboratory coat is required to prevent skin contact.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is between 2-8°C.[4]

-

Spill & Disposal: In case of a spill, avoid creating dust.[5] Scoop the material into a suitable, closed container for disposal. Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not let the product enter drains.[5]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[5]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Part 3: Applications in Research and Development

The primary application of this compound stems from its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[13]

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged class of compounds in drug discovery.[14][15] The first FDA-approved boron-containing drug, Bortezomib (Velcade®), is a boronic acid derivative that acts as a proteasome inhibitor for treating multiple myeloma.[15] The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and specific inhibition.

This compound serves as a key starting material for synthesizing complex molecules with potential therapeutic applications:

-

Scaffold Elaboration: After a Suzuki coupling, the nitro group can be reduced to an amine. This new functional group can be used to attach various side chains, pharmacophores, or solubilizing groups, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[14]

-

Isosteric Replacement: The boronic acid functional group can be used as a bioisostere for other groups like carboxylic acids or phenols, potentially improving properties such as cell permeability or metabolic stability.[1][14]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Objective: To synthesize 4'-(2-Nitrophenoxy)-[1,1'-biphenyl]-4-carbonitrile.

Materials:

-

This compound (1.0 eq)

-

4-Bromobenzonitrile (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and hotplate

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromobenzonitrile, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample is taken periodically, spotted on a TLC plate, and eluted with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel. Wash with water and then with brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biphenyl product.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined structure combines the reliable reactivity of a boronic acid for Suzuki-Miyaura coupling with the latent functionality of a nitro group, offering a two-stage approach to constructing molecular complexity. For researchers in drug discovery and materials science, this compound provides a robust platform for building novel molecular architectures. A thorough understanding of its properties, synthetic access, and safe handling protocols, as detailed in this guide, is paramount to unlocking its full scientific potential.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

-

National Institutes of Health (NIH). (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from NIH. [Link]

-

PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic acid. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 4-Nitrophenylboronic acid. Retrieved from PubChem. [Link]

-

Carroll College Library & Learning Commons. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube. [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from MDPI. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid. Retrieved from ResearchGate. [Link]

-

Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [Link]

-

Chemsrc. (2025). (4-Nitrophenyl)boronic acid | CAS#:24067-17-2. Retrieved from Chemsrc. [Link]

-

National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from NIH. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 10 mM 4-Nitrophenyl boronic acid. Retrieved from ResearchGate. [Link]

-

National Institutes of Health (NIH). (n.d.). Boron Chemicals in Drug Discovery and Development. Retrieved from NIH. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid. Retrieved from ResearchGate. [Link]

-

PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. 4-(2-Nitrophenoxy)phenylboronic acid | 957062-62-3 [amp.chemicalbook.com]

- 4. 957062-62-3|this compound|BLD Pharm [bldpharm.com]

- 5. aaronchem.com [aaronchem.com]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

(4-(2-Nitrophenoxy)phenyl)boronic acid CAS number 957062-62-3

An In-depth Technical Guide to (4-(2-Nitrophenoxy)phenyl)boronic acid (CAS: 957062-62-3): A Key Intermediate in Synthetic and Medicinal Chemistry

Executive Summary

This compound, identified by CAS number 957062-62-3, is a sophisticated bifunctional organic compound of increasing interest to the scientific community. Its molecular architecture, featuring a boronic acid group appended to a phenyl ring which is, in turn, linked to a 2-nitrophenoxy moiety via an ether bond, positions it as a highly versatile building block. The boronic acid functional group serves as a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the strategic formation of carbon-carbon bonds.[1][2] Simultaneously, the nitro-substituted aromatic ether portion of the molecule offers a site for further chemical elaboration and can impart specific electronic and steric properties that are crucial in the design of biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, core applications in organic synthesis, and its potential role in drug discovery, alongside essential safety and handling protocols for laboratory professionals.

Introduction and Physicochemical Properties

This compound is a derivative of phenylboronic acid, a class of compounds renowned for their stability, low toxicity, and versatile reactivity in synthetic chemistry.[3] The defining features of this specific molecule are the strategic placement of two key functionalities:

-

The Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the reactive handle for transmetalation in the Suzuki-Miyaura catalytic cycle, allowing for the coupling of the entire (4-(2-Nitrophenoxy)phenyl) fragment with various organic halides or triflates.[4]

-

The 2-Nitrophenoxy Group: This substituent significantly influences the electronic properties of the molecule. The nitro group is strongly electron-withdrawing, which can affect the reactivity of the boronic acid.[1] Furthermore, the nitro group can be chemically reduced to an amine, providing a secondary point for diversification, a common strategy in the synthesis of compound libraries for drug screening.

These combined features make the compound a valuable intermediate for constructing complex biaryl and poly-aromatic systems found in pharmaceuticals, advanced materials, and agrochemicals.[1][2]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 957062-62-3 | [5][6] |

| Molecular Formula | C₁₂H₁₀BNO₅ | [5][6] |

| Molecular Weight | 259.02 g/mol | [6] |

| MDL Number | MFCD09878332 | [6] |

| Appearance | Typically a solid | |

| Storage | Sealed in dry, 2-8°C | [6] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is not widely detailed in core literature, but a logical and efficient pathway can be designed based on established organic chemistry principles. A common approach involves a two-step sequence: a nucleophilic aromatic substitution (Williamson ether synthesis) followed by a Miyaura borylation.

Proposed Synthetic Pathway

A plausible retrosynthetic analysis breaks the molecule down into commercially available or easily synthesized precursors: 4-bromophenylboronic acid pinacol ester and 2-nitrophenol, linked via an ether bond. The synthesis would proceed as follows:

-

Ether Formation: Reaction of 4-bromophenol with 1-fluoro-2-nitrobenzene.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid.

Caption: Proposed synthetic route for this compound.

Exemplary Synthetic Protocol

Disclaimer: This protocol is illustrative, based on standard procedures for analogous transformations. Researchers should conduct their own literature search and risk assessment before proceeding.

Step 1: Synthesis of 4-(2-Nitrophenoxy)-1-bromobenzene

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (1.0 eq.), 1-fluoro-2-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 4-bromophenol.

-

Heat the reaction mixture to 80-100°C and stir vigorously.

-

Causality: The polar aprotic solvent (DMF) facilitates the SₙAr reaction, and the base (K₂CO₃) deprotonates the phenol to form the nucleophilic phenoxide. Heat is required to overcome the activation energy.

-

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting phenol is a key indicator.

-

Upon completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired ether.

Step 2: Synthesis of this compound

-

In an oven-dried Schlenk flask, combine the 4-(2-Nitrophenoxy)-1-bromobenzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the mixture to 80-90°C and stir overnight.

-

Causality: This is a standard Miyaura borylation. Pd(dppf)Cl₂ is a robust catalyst for this transformation, and KOAc acts as the base required for the catalytic cycle.

-

-

After cooling, filter the reaction mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate.

-

Concentrate the filtrate. The crude product is the pinacol ester of the target boronic acid. This can be isolated or, more commonly, hydrolyzed directly.

-

Dissolve the crude ester in a mixture of THF and water. Add an aqueous acid solution (e.g., 1N HCl) and stir vigorously at room temperature for several hours until hydrolysis is complete (monitored by TLC or LC-MS).

-

Extract the product into an organic solvent, dry, and concentrate. Recrystallization from an appropriate solvent system will yield the final this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[7]

| Technique | Expected Signature |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the ~7.0-8.2 ppm range. The chemical shifts will be influenced by the electron-withdrawing nitro group and the ether linkage. |

| ¹³C NMR | Signals for 12 distinct aromatic carbons are expected. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved. |

| ¹¹B NMR | A broad singlet is expected in the range of 28-34 ppm, characteristic of a trigonal planar arylboronic acid.[8][9] |

| FT-IR | Characteristic peaks for B-O stretching (~1355 cm⁻¹), Ar-NO₂ asymmetric stretching (~1530 cm⁻¹), and C-O-C ether stretching (~1250 cm⁻¹).[7] |

| MS (ESI) | The mass spectrometer should detect the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight. |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and reliable methods for forming C(sp²)-C(sp²) bonds.[2][10]

Mechanistic Overview

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki Coupling

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

-

To a suitable reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Causality: An excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[4]

-

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (Nitrogen or Argon).

-

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Causality: The solvent must solubilize the reactants, and the presence of water often accelerates the reaction. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Heat the reaction to reflux (typically 80-110°C) and stir until TLC or LC-MS analysis shows consumption of the aryl bromide.

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting biaryl product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are no longer just synthetic intermediates; they are a validated class of pharmacophores, exemplified by the FDA-approved proteasome inhibitor Bortezomib (Velcade).[12] Boronic acids can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making them potent inhibitors.[13]

The this compound scaffold is a promising starting point for drug discovery programs for several reasons:

-

Scaffold Hopping: It can be used to generate novel biaryl structures that are analogues of known drugs, potentially leading to improved properties or new intellectual property.

-

Fragment-Based Design: The molecule itself can be considered a large fragment. The ether linkage provides a non-rigid spacer, and the two aromatic rings can be independently optimized to improve binding affinity to a biological target.

-

Prodrug Strategies: The nitro group can be used in prodrug design. For instance, in hypoxic (low oxygen) environments characteristic of solid tumors, nitro groups can be selectively reduced by cellular reductases to activate a cytotoxic agent.

Caption: A hypothetical workflow for drug discovery using the title compound.

Safety, Handling, and Storage

As a professional researcher, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for CAS 957062-62-3 is not widely available, data from analogous nitrophenyl boronic acids can be used to establish handling procedures.[14][15]

-

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[14]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[14]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[14]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.[14]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[14]

-

Skin Protection: Wear a lab coat and handle with impervious gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal technique.[14]

-

Respiratory Protection: Work in a well-ventilated fume hood. If dust is generated, use a P95 (US) or P1 (EU) particle respirator.[14]

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical advice.[15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[14]

-

-

Storage and Handling:

Conclusion

This compound is more than a simple chemical; it is a precisely designed tool for molecular construction. Its dual functionality allows for a modular approach to synthesis, where the boronic acid directs predictable and efficient C-C bond formation via Suzuki coupling, and the nitrophenoxy tail provides opportunities for subsequent functionalization or imparts desirable electronic properties. For researchers in organic synthesis and medicinal chemistry, this compound represents a valuable asset for building complex molecular architectures and exploring new chemical space in the quest for novel therapeutics and materials.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]

-

Chemsrc. (n.d.). (4-Nitrophenyl)boronic acid | CAS#:24067-17-2. Retrieved from [Link]

-

MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic acid. Retrieved from [Link]

-

YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. Retrieved from [Link]

-

Autechaux. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

University of Regensburg. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 10 mM 4-Nitrophenyl boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid. Retrieved from [Link]

-

PubMed. (2022, November 18). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

Sources

- 1. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 4-(2-Nitrophenoxy)phenylboronic acid | 957062-62-3 [amp.chemicalbook.com]

- 6. 957062-62-3|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aaronchem.com [aaronchem.com]

- 15. fishersci.com [fishersci.com]

Physical and chemical properties of (4-(2-Nitrophenoxy)phenyl)boronic acid

An In-depth Technical Guide to (4-(2-Nitrophenoxy)phenyl)boronic acid

Abstract

This compound is a bifunctional organic molecule that is gaining traction as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive boronic acid moiety and an electronically distinct nitrophenoxy group, offers unique opportunities for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of the compound's core properties, synthesis, reactivity, and applications. We present validated experimental protocols, quantitative data, and expert insights into its handling and characterization, aiming to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable reagent in their work.

Introduction: A Molecule of Strategic Importance

The field of organic synthesis has been profoundly impacted by the advent of organoboron chemistry, particularly the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Boronic acids, as key players in this transformation, are indispensable tools for forging carbon-carbon bonds. Within this class, this compound emerges as a compound of particular interest.

The molecule's strategic value lies in its duality. The boronic acid group serves as a reliable handle for cross-coupling reactions, while the 2-nitrophenoxy substituent provides a site for further functionalization (e.g., reduction of the nitro group to an amine) and modulates the electronic properties of the entire scaffold. This inherent functionality makes it a powerful precursor for creating libraries of novel compounds, particularly in the search for new therapeutic agents where structural diversity is paramount.[1][2] This guide aims to consolidate the available technical information and provide a practical framework for its application.

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting, influencing everything from solvent selection to purification strategy.

| Property | Data | Reference |

| IUPAC Name | This compound | |

| CAS Number | 957062-62-3 | [3] |

| Molecular Formula | C₁₂H₁₀BNO₅ | [4] |

| Molecular Weight | 259.03 g/mol | |

| Appearance | Light yellow to off-white solid/powder | General Supplier Data |

| Melting Point | Data not consistently available; boronic acids often decompose upon heating. | |

| Solubility | Soluble in organic solvents like Methanol, DMSO, DMF; sparingly soluble in water. | General Chemical Knowledge |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a robust and reproducible method based on established organometallic and etherification chemistries.

Synthetic Workflow Overview

The logical pathway involves first constructing the diaryl ether backbone via an Ullmann condensation, followed by a lithium-halogen exchange and subsequent borylation to install the boronic acid functionality.

Caption: Synthetic pathway for this compound.

Detailed Experimental Methodology

Expertise & Rationale: This protocol employs a lithium-halogen exchange on the aryl bromide, which is significantly faster than exchange with the iodo- or chloro-analogs at low temperatures, providing high regioselectivity. The use of triisopropyl borate is standard, as its steric bulk minimizes the formation of undesirable borate complexes.[5]

Step 1: Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene

-

In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 2-nitrophenol (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous Dimethylformamide (DMF).

-

Heat the reaction mixture to 120 °C and stir vigorously for 16-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-(4-bromophenoxy)-2-nitrobenzene (1.0 eq) in anhydrous Tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.

-

Slowly add triisopropyl borate (1.2 eq) dropwise. A white precipitate may form.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M HCl solution at 0 °C until the pH is acidic (~pH 2).

-

Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product by recrystallization from an ethanol/water mixture or by trituration with hexanes to afford a pure solid.[6]

Chemical Reactivity and Stability

The utility of this molecule is defined by its reactive centers. Understanding their behavior is key to designing successful subsequent reactions.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid is an excellent substrate for Pd-catalyzed coupling with aryl/vinyl halides or triflates to form biaryl structures. This is its most common application.

-

Chan-Evans-Lam Coupling: It can undergo copper-catalyzed coupling with amines, amides, or alcohols to form C-N or C-O bonds.

-

Boroxine Formation: A critical stability consideration. Like most boronic acids, it exists in equilibrium with its cyclic trimeric anhydride, the boroxine, especially when stored as a solid or in non-aqueous solutions.[5] This is a reversible dehydration process.

-

Oxidative Instability: Boronic acids can be susceptible to oxidation, which can lead to deboronation (replacement of the B(OH)₂ group with a hydrogen).[7]

Reactivity Map

Caption: Major reaction pathways and stability considerations.

Analytical Characterization

Confirming the identity and purity of the synthesized material is a non-negotiable step.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct aromatic signals for the two different phenyl rings. The integration of these signals should correspond to the expected number of protons.

-

¹³C NMR Spectroscopy: Will confirm the presence of 12 distinct carbon environments in the molecule.

-

¹¹B NMR Spectroscopy: A powerful tool for boron-containing compounds. A single broad peak between 20-30 ppm is characteristic of a trigonal planar boronic acid.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for the O-H group of the boronic acid (~3300 cm⁻¹), the B-O bond (~1350 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate.

-

Drug Discovery: Boronic acids are recognized as important pharmacophores, with several FDA-approved drugs containing this moiety (e.g., Bortezomib).[8] This compound serves as a scaffold to build potential kinase inhibitors, protease inhibitors, or other targeted therapies. The nitro group can be readily reduced to an amine, providing a vector for further diversification via amidation or other amine-based chemistries.

-

Potential Genotoxic Impurity (PGI) Control: In drug manufacturing, unreacted boronic acids can be considered potentially genotoxic impurities that must be carefully controlled.[9] Understanding their properties is crucial for developing effective purification strategies for the final Active Pharmaceutical Ingredient (API).

-

Materials Science: The rigid, aromatic structure can be incorporated into polymers or covalent organic frameworks (COFs) for applications in electronics or sensing.

Safe Handling and Storage

Proper handling and storage are essential for user safety and maintaining the compound's integrity.

-

Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

-

Handling: Avoid creating dust. Boronic acids are often fine powders and can be easily inhaled.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize boroxine formation and degradation from moisture, it is best stored under an inert atmosphere (e.g., in a desiccator with desiccant or in a glovebox).[10][11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

References

-

PubChem. (4-Methoxy-2-nitrophenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Nitrophenylboronic acid. National Center for Biotechnology Information. [Link]

-

Sikorski, K., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Scientific Reports. [Link]

-

Reddit. (2015). Purification of boronic acids?. r/chemistry. [Link]

-

Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

-

Organic Syntheses. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. [Link]

-

Chem-Impex. 4-Nitrophenylboronic acid. [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

ResearchGate. (2011). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid.... [Link]

-

ResearchGate. Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

Ferreira, B. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(2-Nitrophenoxy)phenylboronic acid | 957062-62-3 [amp.chemicalbook.com]

- 4. 957062-62-3|this compound|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. fishersci.com [fishersci.com]

- 11. laballey.com [laballey.com]

An In-Depth Technical Guide to (4-(2-Nitrophenoxy)phenyl)boronic acid: A Versatile Reagent in Modern Organic Synthesis

(4-(2-Nitrophenoxy)phenyl)boronic acid is an organic compound with significant potential in the fields of chemical synthesis and drug discovery. Its unique molecular architecture, featuring a boronic acid functional group, a nitrophenoxy moiety, and a central phenyl ring, makes it a valuable building block for the construction of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BNO₅ | [1][2] |

| Molecular Weight | 259.02 g/mol | [1][2] |

| CAS Number | 957062-62-3 | [1] |

| Appearance | Typically a solid | General Knowledge |

| Solubility | Soluble in many organic solvents | General Knowledge |

The molecular structure of this compound is depicted below. The presence of the electron-withdrawing nitro group and the ether linkage significantly influences the electronic properties of the boronic acid moiety, impacting its reactivity in various chemical transformations.

Caption: Molecular structure of this compound.

Synthesis and Characterization

Conceptual Synthetic Workflow:

A likely synthetic strategy would involve the reaction of 4-bromophenol with 1-fluoro-2-nitrobenzene under basic conditions to form the diaryl ether intermediate, 1-(4-bromophenoxy)-2-nitrobenzene. This intermediate could then be subjected to a Miyaura borylation reaction with a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the pinacol ester of the target boronic acid. Subsequent hydrolysis of the pinacol ester would then afford this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Characterization:

The structural confirmation and purity assessment of synthesized this compound would rely on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups, such as the B-O-H stretch of the boronic acid, the N-O stretches of the nitro group, and the C-O-C stretch of the ether linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate molecular weight, confirming the elemental composition of the compound.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including many pharmaceuticals.

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile coupling partner in Suzuki-Miyaura reactions. It can be reacted with a wide range of aryl or vinyl halides (or triflates) to construct biaryl or aryl-alkene structures. The presence of the nitrophenoxy group can be strategically utilized in multi-step syntheses. For instance, the nitro group can be reduced to an amine, which can then be further functionalized, opening up avenues for the synthesis of diverse molecular scaffolds.

Conceptual Experimental Protocol for a Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0-1.5 equivalents), the aryl/vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, and perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent.

-

Purification: Dry the organic layer, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential in Medicinal Chemistry

The structural motifs accessible through the use of this compound are prevalent in many biologically active compounds. The diaryl ether linkage is a common feature in a variety of therapeutic agents. Furthermore, the ability to introduce and subsequently modify the nitro group provides a strategic handle for the synthesis of libraries of compounds for screening in drug discovery programs. The boronic acid functional group itself has been incorporated into several FDA-approved drugs, highlighting the therapeutic potential of this class of compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility, particularly in the context of Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be inferred from the well-established chemistry of related boronic acids. Further research into the specific applications of this compound is warranted and will undoubtedly uncover new opportunities for its use in the development of novel chemical entities.

References

Sources

Spectroscopic Profiling of (4-(2-Nitrophenoxy)phenyl)boronic acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (4-(2-Nitrophenoxy)phenyl)boronic acid (CAS No. 957062-62-3). As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its spectral properties is paramount for synthesis confirmation, purity assessment, and quality control. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Disclaimer: As of the latest literature review, publicly available experimental spectroscopic data for this compound is limited. Therefore, this guide presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a robust predictive framework for researchers working with this molecule.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, featuring a diaryl ether linkage, a nitro group, and a boronic acid moiety, gives rise to a unique and interpretable spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the boronic acid, combined with the ether linkage, significantly influences the electronic environment of the aromatic protons and carbons, leading to characteristic shifts in NMR spectroscopy. The various functional groups also exhibit distinct vibrational modes in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display a series of signals in the aromatic region, corresponding to the eight protons on the two phenyl rings. The protons of the boronic acid group, -B(OH)₂, will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to proton exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 - 8.0 | d | ~8-9 | H-3' |

| ~7.8 - 7.6 | t | ~7-8 | H-5' |

| ~7.5 - 7.3 | t | ~7-8 | H-4' |

| ~7.9 - 7.7 | d | ~8-9 | H-2, H-6 |

| ~7.2 - 7.0 | d | ~8-9 | H-3, H-5 |

| ~7.1 - 6.9 | d | ~8-9 | H-6' |

| ~8.3 (broad s) | s | - | B(OH)₂ |

Causality Behind Predictions: The significant downfield shift of H-3' is attributed to the strong deshielding effect of the adjacent electron-withdrawing nitro group. The protons on the phenylboronic acid moiety (H-2, H-6, H-3, H-5) will appear as two distinct doublets due to the symmetry of the para-substitution. The protons on the nitrophenoxy ring will exhibit more complex splitting patterns due to their unique electronic environments.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals for the 12 carbon atoms in the aromatic rings, as free rotation around the ether linkage is likely hindered, making the two halves of the molecule electronically distinct. The carbon attached to the boron atom (C-1) may exhibit a broader signal due to the quadrupolar nature of the boron nucleus.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 155 | C-4 |

| ~150 - 145 | C-2' |

| ~145 - 140 | C-1' |

| ~138 - 134 | C-2, C-6 |

| ~130 - 125 | C-6' |

| ~125 - 120 | C-4' |

| ~120 - 115 | C-5' |

| ~118 - 114 | C-3, C-5 |

| ~135 (broad) | C-1 |

| ~128 - 124 | C-5 |

| ~124 - 120 | C-3' |

Expertise in Interpretation: The chemical shifts are predicted based on the additive effects of the substituents. The carbons directly attached to the electronegative oxygen and nitro groups (C-4, C-2', C-1') are expected to be the most downfield. The carbon bearing the boronic acid group (C-1) is also significantly deshielded.

Experimental Protocol for NMR Data Acquisition

A detailed, self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans for good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

-

Referencing: Calibrate the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: ≥1024 scans due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Referencing: Calibrate the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-O, C-O, and B-O bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| 1530-1500 and 1350-1330 | Asymmetric and symmetric N-O stretch | Nitro group (-NO₂) |

| 1380-1320 | B-O stretch | Boronic acid (-B(OH)₂) |

| 1280-1200 | C-O stretch | Diaryl ether |

| 1600-1450 | C=C stretch | Aromatic rings |

| 1100-1000 | C-B stretch | Aryl-boron bond |

Trustworthiness of Protocol: To obtain a reliable IR spectrum, a standard Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method should be employed.

Experimental Protocol for ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer with a diamond ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Predicted Mass Spectrum Data:

-

Molecular Formula: C₁₂H₁₀BNO₅

-

Molecular Weight: 259.02 g/mol

-

Expected [M-H]⁻ Ion (Negative ESI): m/z 258.01

-

Expected [M+H]⁺ Ion (Positive ESI): m/z 260.03

Authoritative Grounding: The presence of boron with its characteristic isotopes (¹⁰B and ¹¹B) will result in a distinctive isotopic pattern for the molecular ion peak, providing definitive confirmation of the presence of boron in the molecule.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters:

-

Ionization Mode: ESI (positive and negative modes).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

-

Scan Range: m/z 50-500.

-

The instrument should be calibrated with a known standard before analysis.

-

Visualization of Key Structural Relationships

The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the characterization of the compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, coupled with robust experimental protocols, offers a valuable resource for scientists engaged in the synthesis and application of this compound. The provided information is designed to facilitate unambiguous structural confirmation and ensure the quality and purity of the material, which are critical aspects of drug discovery and materials science research.

References

Due to the lack of specific literature containing the complete experimental spectroscopic data for this compound, this section provides references to general spectroscopic principles and databases that are authoritative in the field of chemical analysis.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

Lewis acidity of (4-(2-Nitrophenoxy)phenyl)boronic acid

An In-depth Technical Guide to the Lewis Acidity of (4-(2-Nitrophenoxy)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a cornerstone of modern organic chemistry, catalysis, and chemical biology, largely owing to the unique Lewis acidic character of their boron center.[1][2] This technical guide provides a comprehensive exploration of the Lewis acidity of a specific, functionally complex molecule: this compound. We will dissect the theoretical underpinnings of its acidity, stemming from the intricate interplay of inductive and resonance effects of its substituents. Furthermore, this document serves as a practical handbook, offering detailed, field-proven experimental and computational protocols for the quantitative determination of Lewis acidity. Methodologies such as the Gutmann-Beckett NMR technique, fluorescent probe analysis, and computational affinity calculations are presented with an emphasis on experimental design, causality, and data interpretation, empowering researchers to rigorously characterize this and other novel boronic acid derivatives.

Introduction: The Boron Center as a Tunable Lewis Acid

Boronic acids [R-B(OH)₂] are organoboron compounds featuring a vacant p-orbital on the sp²-hybridized boron atom, which defines their character as Lewis acids (electron-pair acceptors).[3] This electronic deficiency is the basis for their widespread utility, from being indispensable coupling partners in Suzuki-Miyaura reactions to acting as catalysts for a variety of organic transformations and serving as reversible covalent inhibitors of enzymes.[1][2][4]

The reactivity and function of a boronic acid are intrinsically linked to its Lewis acidity, which is not a fixed parameter but can be precisely modulated by the electronic nature of the organic substituent (R). Arylboronic acids, in particular, offer a versatile scaffold where substituents on the aromatic ring can fine-tune the electron density at the boron center. Electron-withdrawing groups (EWGs) enhance Lewis acidity by pulling electron density away from the boron, making it more electrophilic. Conversely, electron-donating groups (EDGs) decrease Lewis acidity. Understanding and quantifying these substituent effects is paramount for the rational design of boronic acid-based catalysts, sensors, and therapeutics.[5][6]

This guide focuses on this compound, a molecule with a sophisticated substitution pattern designed to explore these electronic principles.

Theoretical Framework: Deconstructing the Electronic Profile of this compound

The Lewis acidity of the target molecule is determined by the cumulative electronic influence of the 4-(2-nitrophenoxy) substituent on the phenylboronic acid core. This requires an analysis of both inductive and resonance effects.

-

The Phenylboronic Acid Core : The foundational unit upon which all electronic effects are transmitted to the boron center.

-

The Ether Linkage (-O-) : The phenoxy group's oxygen atom exerts two opposing effects:

-

-I (Inductive) Effect : Oxygen is highly electronegative and withdraws electron density through the sigma bond framework.

-

+R (Resonance) Effect : The oxygen's lone pairs can donate electron density into the phenyl ring via π-conjugation.

-

-

The Nitro Group (-NO₂) : The nitro group is one of the most powerful EWGs in organic chemistry.[7][8]

In this compound, the nitro group is positioned ortho to the ether linkage on the distal ring. Its potent electron-withdrawing nature will significantly reduce the electron-donating capacity (+R effect) of the ether oxygen. Consequently, the overall electronic character of the 4-(2-nitrophenoxy) substituent is predicted to be strongly electron-withdrawing, thereby enhancing the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.

Caption: Electronic effects influencing the boron center's Lewis acidity.

Methodologies for the Quantitative Assessment of Lewis Acidity

To validate the theoretical prediction, rigorous experimental and computational methods are required. We present protocols for three complementary approaches.

Experimental Quantification: The Gutmann-Beckett Method via ³¹P NMR Spectroscopy

This is a widely adopted and convenient method for determining the Lewis acidity of various compounds, including boranes.[10][11] It utilizes a probe molecule, triethylphosphine oxide (Et₃PO), whose ³¹P NMR chemical shift is highly sensitive to its electronic environment.[12] Coordination of the Lewis basic oxygen of Et₃PO to a Lewis acid causes a downfield shift in the ³¹P signal, the magnitude of which is proportional to the Lewis acid's strength.[10]

Protocol: Determining the Acceptor Number (AN)

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Et₃PO (the probe) in a dry, weakly coordinating solvent (e.g., CD₂Cl₂ or C₆D₆). A typical concentration is 0.05 M.

-

Prepare a stock solution of the boronic acid to be tested, this compound, in the same deuterated solvent. A typical concentration is 0.05 M.

-

Causality: Using a weakly coordinating solvent is crucial to minimize competitive binding at the Lewis acid center, ensuring the observed chemical shift change is due to interaction with the Et₃PO probe.[10]

-

-

Reference Spectrum:

-

Acquire a ³¹P{¹H} NMR spectrum of the Et₃PO solution alone. This provides the chemical shift of the "free" probe (δ_free). The reference point for the AN scale is Et₃PO in hexane (δ = 41.0 ppm, AN = 0).[10]

-

-

Sample Spectrum:

-

In an NMR tube, mix equal volumes of the Et₃PO and boronic acid stock solutions to achieve a 1:1 molar ratio.

-

Acquire a ³¹P{¹H} NMR spectrum of the mixture. This will give the chemical shift of the Lewis acid-base adduct (δ_sample).

-

Self-Validation: The formation of the adduct is often rapid on the NMR timescale, resulting in a single, sharp, averaged signal. If two distinct signals (free and bound) are observed, it indicates slow exchange, and integration can be used to determine binding constants.

-

-

Calculation of Acceptor Number (AN):

-

The AN is calculated using the established formula: AN = 2.21 × (δ_sample − 41.0) .[10]

-

A higher AN value corresponds to greater Lewis acidity.

-

Caption: Workflow for the Gutmann-Beckett method.

Experimental Quantification: Fluorescence Spectroscopy

This method relies on a fluorescent probe whose emission properties (intensity or wavelength) change upon binding to the boronic acid.[13][14] The formation of a cyclic ester between the boronic acid and a diol-containing fluorophore can alter the internal charge transfer (ICT) characteristics of the probe, leading to a measurable optical response.[13][15]

Protocol: Titration with a Fluorescent Diol Probe

-

Selection of Probe and Buffer:

-

Choose a suitable fluorescent diol probe, such as Alizarin Red S or a custom-designed sensor.[14]

-

Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) to maintain constant pH.

-

Causality: Boronic acid-diol interactions are pH-dependent. Maintaining a constant pH is critical for obtaining reproducible binding data.[6][16]

-

-

Initial Spectrum:

-

Record the fluorescence emission spectrum of a dilute solution of the fluorescent probe in the buffer.

-

-

Titration:

-

Prepare a concentrated stock solution of this compound.

-

Perform a stepwise addition of small aliquots of the boronic acid stock solution to the probe solution.

-

After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity or wavelength shift against the concentration of the boronic acid.

-

Fit the resulting binding isotherm to an appropriate model (e.g., 1:1 binding) to calculate the association constant (Kₐ). A higher Kₐ value indicates a stronger interaction, reflecting greater Lewis acidity.

-

| Parameter | Gutmann-Beckett (NMR) | Fluorescence Spectroscopy |

| Principle | Change in ³¹P chemical shift of Et₃PO probe | Change in fluorescence of a diol probe |

| Output | Acceptor Number (AN) | Association Constant (Kₐ) |

| Solvent | Non-coordinating organic (e.g., CD₂Cl₂) | Typically aqueous buffer |

| Key Advantage | Well-established, direct scale of acidity | High sensitivity, suitable for biological conditions |

Computational Quantification: Fluoride Ion Affinity (FIA)

Computational chemistry provides a powerful, in silico method for assessing intrinsic Lewis acidity without solvent effects.[17] Fluoride Ion Affinity (FIA) is a common metric, defined as the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion.[18]

Protocol: DFT Calculation of FIA

-

Structure Optimization:

-

Using a quantum chemistry software package (e.g., Gaussian, ORCA), build the 3D structure of this compound.

-

Perform a geometry optimization and frequency calculation using an appropriate level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). Confirm the structure is a true minimum by the absence of imaginary frequencies.

-

-

Adduct Formation and Optimization:

-

Create the corresponding boronate-fluoride adduct, [R-B(OH)₂F]⁻.

-

Perform a similar geometry optimization and frequency calculation on the adduct structure.

-

-

Energy Calculation:

-

Calculate the electronic energies (including zero-point vibrational energy corrections) of the optimized boronic acid, the fluoride ion (F⁻), and the [R-B(OH)₂F]⁻ adduct.

-

-

FIA Calculation:

-

Calculate the FIA using the formula: FIA = E(boronic acid) + E(F⁻) - E(adduct) .

-

A more positive FIA value signifies a stronger Lewis acid, as more energy is released upon binding to the fluoride ion.[18]

-

Predicted Outcome and Significance

Based on the strong electron-withdrawing character of the 2-nitrophenoxy substituent, it is anticipated that this compound will exhibit significantly enhanced Lewis acidity compared to unsubstituted phenylboronic acid and 4-phenoxyphenylboronic acid.

-

Expected AN Value : Higher than that of phenylboronic acid.

-

Expected Kₐ : Stronger binding (higher Kₐ) to fluorescent diol probes.

-

Expected FIA : A larger, more positive calculated FIA value.

The ability to precisely quantify the Lewis acidity of complex molecules like this compound is crucial for the advancement of drug discovery and materials science. For medicinal chemists, this value can correlate with the molecule's ability to form reversible covalent bonds with serine proteases or other enzyme targets. For materials scientists and chemists, it informs the design of more efficient catalysts and highly selective chemical sensors. The methodologies detailed herein provide a robust framework for such characterizations, bridging the gap between theoretical molecular design and practical application.

References

- Patsnap Eureka. (2025, August 25). How to Test Lewis Acid Strength Using NMR?

- F. M. Bickelhaupt, et al. (2022, February 16). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.

- Radboud Repository. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.

- F. M. Bickelhaupt, et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9).

- M. M. Shmakov, et al. (n.d.). The organoboron compounds: their Lewis acidity and catalytic activity.

- National Institutes of Health. (n.d.).

- P. H. Huy & B. Zoller. (2019, June 20). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently - A Short Review.

- Various methods for evaluating Lewis acidity of organoboronic acid deriv

- M. Jakubczyk, et al. (n.d.). Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity.

- Wikipedia. (n.d.). Gutmann–Beckett method.

- J. C. T. Carlson, et al. (n.d.). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. PMC.

- Y. Li, et al. (n.d.). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.

- Carbon. (n.d.).

- ResearchGate. (2025, August 10). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence.

- Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?

- V. R. S. S. G. T. A. V. P. G. V. R. J. R. (2013, May 17). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed.

- Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?

- V. R. S. S. G. T. A. V. P. G. V. R. J. R. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

- Chemistry lover. (2023, April 16).

- Wikipedia. (n.d.). Phenylboronic acid.

Sources